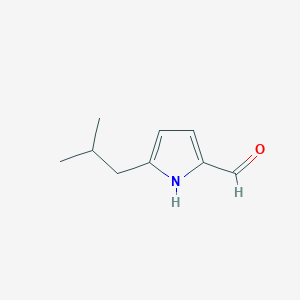

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(6-11)10-8/h3-4,6-7,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMZLHXTOPBJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpropylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, cyclization, and oxidation to introduce the aldehyde group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, advanced catalytic systems, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 5-(2-methylpropyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid: This compound is an oxidized form of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde and has similar structural features but different chemical properties.

5-(2-methylpropyl)-1H-pyrrole-2-methanol: This is a reduced form of the aldehyde compound and exhibits different reactivity and applications.

2-methyl-1H-pyrrole-3-carbaldehyde: A similar pyrrole derivative with the aldehyde group at a different position on the ring.

Uniqueness: this compound is unique due to the specific positioning of the 2-methylpropyl group and the aldehyde group on the pyrrole ring

Biological Activity

5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde, a pyrrole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a pyrrole ring with a carbaldehyde functional group and an isopropyl substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1374408-26-0

This compound exhibits a unique combination of functional groups that may confer specific biological properties.

Biological Activity Overview

Research indicates that compounds with a pyrrole core often exhibit a wide range of biological activities, including:

- Antimicrobial : Pyrrole derivatives have been shown to possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Antitumor : Some studies suggest that pyrrole-based compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

- Anti-inflammatory : The anti-inflammatory effects of pyrrole derivatives may involve the inhibition of pro-inflammatory cytokines and enzymes.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways related to inflammation and immune responses.

- Cell Membrane Disruption : Similar to other pyrrole derivatives, it may disrupt the integrity of microbial cell membranes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 16 |

| Control Antibiotic | Staphylococcus aureus | 4 |

| Control Antibiotic | Escherichia coli | 8 |

These results indicate moderate antimicrobial activity, suggesting further investigation into its potential as an antibacterial agent .

Anticancer Potential

In another study focusing on the anticancer properties of pyrrole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

This data suggests that the compound has potential as an anticancer agent, warranting further preclinical studies .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde, and how can regioselectivity be controlled?

- Methodology : Transition metal-free ethynylation of pyrroles (e.g., using acetylenic ketones) is a viable approach for introducing substituents at the 5-position of pyrrole-2-carbaldehydes . For alkylation (e.g., 2-methylpropyl), Friedel-Crafts or nucleophilic substitution reactions may be employed, with solvent polarity and temperature critical for regioselectivity. For example, polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 5-position .

- Key Considerations : Monitor reaction progress via TLC and optimize conditions (e.g., stoichiometry, catalysts like AlCl₃) to minimize byproducts. Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. How can structural characterization of this compound be performed?

- Techniques :

- NMR : Use and NMR to identify aldehyde protons (δ 9.5–10.5 ppm) and substituent environments. - COSY and HSQC aid in assigning pyrrole ring protons and alkyl chains .

- IR : Confirm the aldehyde group via a strong C=O stretch (~1680–1720 cm) and pyrrole N-H stretch (~3400 cm) .

- Mass Spectrometry : HRMS (ESI-TOF) provides molecular formula validation (e.g., CHNO for the target compound) .

Q. What are the solubility and stability profiles of pyrrole-2-carbaldehyde derivatives under varying conditions?

- Solubility : Pyrrole-2-carbaldehydes are typically soluble in polar solvents (e.g., DMSO, methanol) but may degrade in aqueous acidic/basic conditions. Stability tests under inert atmospheres (N/Ar) are recommended to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How can computational modeling assist in predicting reactivity and electronic properties of this compound?

- Approach : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., Hammett constants) to validate substituent effects .

- Software : Gaussian, ORCA, or ADF packages are suitable. Visualize electron density maps to rationalize regioselectivity in further functionalization .

Q. What strategies resolve contradictions in spectroscopic data for pyrrole-2-carbaldehyde derivatives?

- Case Study : If NMR signals for the 2-methylpropyl chain overlap with pyrrole protons, employ DEPT-135 or -edited HSQC to distinguish CH/CH groups. For crystallographic ambiguities (e.g., disorder in alkyl chains), refine structures using SHELXL with restraints .

- Validation : Cross-check with analogous compounds (e.g., 5-hexadecyl-1H-pyrrole-2-carbaldehyde ) to identify systematic errors.

Q. How can bioactivity studies be designed for this compound based on structurally related natural products?

- Rationale : 2-Formylpyrroles exhibit antimicrobial and cytotoxic properties. Design assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines) and compare with natural analogs like funebral .

- Optimization : Modify the 2-methylpropyl chain to enhance lipophilicity and membrane permeability. Use QSAR models to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.